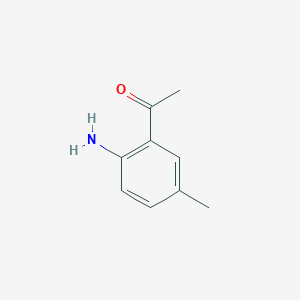

1-(2-Amino-5-methylphenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-amino-5-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKLCEWGCNFPALN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(2-Amino-5-methylphenyl)ethanone chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-(2-Amino-5-methylphenyl)ethanone

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of this compound, also known as 2-Amino-5-methylacetophenone. This compound is a valuable intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as quinolines and benzodiazepines.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed experimental protocols and a summary of key data.

Chemical and Physical Properties

This compound is an organic compound featuring both an amino and a ketone functional group attached to a substituted aromatic ring.[2] The presence of these two reactive groups makes it a versatile building block in synthetic chemistry.[1][2] Depending on the conditions, it can appear as a solid or a liquid and is generally soluble in organic solvents.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| Synonyms | 2'-Amino-5'-methylacetophenone | [2] |

| CAS Number | 25428-06-2 | [2] |

| Molecular Formula | C₉H₁₁NO | [2] |

| Molecular Weight | 149.19 g/mol | [2] |

| Appearance | Solid or liquid | [2] |

| Solubility | Soluble in organic solvents | [2] |

Reactivity and Synthetic Applications

The chemical reactivity of this compound is characterized by the interplay of its amino and acetyl functional groups. This dual reactivity makes it a key precursor in the synthesis of various complex molecules and heterocyclic systems.[1]

-

Precursor for Heterocycles: The strategic placement of the amino and acetyl groups is particularly valuable for synthesizing heterocyclic compounds. It is a key starting material for:

-

Quinolines: Through reactions like the Friedländer annulation, this compound can be reacted with molecules containing a reactive methylene group to form the quinoline core, a common scaffold in biologically active compounds.[1]

-

Benzodiazepines: It can undergo condensation reactions to form benzodiazepines, a class of psychoactive drugs.[1]

-

-

General Reactivity: The functional groups allow for a range of chemical transformations:

-

Nucleophilic Substitution: The amino group can act as a nucleophile, attacking electrophilic centers to form new C-N or heteroatom-N bonds.[1]

-

Condensation Reactions: The amino and ketone groups can participate in condensation reactions to form larger molecules.[1][2]

-

Oxidation and Reduction: Both the amino and acetyl groups can be subjected to oxidation or reduction reactions, further expanding its synthetic utility.[1]

-

Experimental Protocols

The synthesis of this compound can be challenging due to the presence of the activating amino group. Direct Friedel-Crafts acylation of p-toluidine is often problematic as the Lewis acid catalyst complexes with the amino group, deactivating the aromatic ring.[1] A common and effective strategy involves the nitration of 4-methylacetophenone followed by the reduction of the nitro group.

Experimental Protocol: Synthesis via Nitration and Reduction

-

Nitration of 4-Methylacetophenone:

-

A nitrating mixture of concentrated nitric acid and sulfuric acid is prepared and maintained at a low temperature (typically 0°C or below) to control the exothermic reaction.

-

4-methylacetophenone is slowly added to the cooled nitrating mixture with constant stirring.

-

The reaction is carefully monitored to prevent the formation of side products.

-

Upon completion, the reaction mixture is poured over ice, and the resulting precipitate, 1-(5-methyl-2-nitrophenyl)ethanone, is collected by filtration.

-

The crude product is washed with cold water and can be further purified by recrystallization.

-

-

Reduction of 1-(5-methyl-2-nitrophenyl)ethanone:

-

The intermediate nitro compound is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

-

A reducing agent is added. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or chemical reduction (e.g., using tin(II) chloride in hydrochloric acid).

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

After the reaction is complete, the catalyst is removed by filtration (for catalytic hydrogenation), or the product is isolated by extraction and neutralization.

-

The final product, this compound, is purified using techniques such as column chromatography or recrystallization.

-

Visualization of Synthetic Pathway

The following diagram illustrates the logical workflow for the synthesis of this compound from 4-methylacetophenone.

Caption: Synthetic pathway of this compound.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound and its precursors. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[3] All handling should be performed in a well-ventilated area or a chemical fume hood.[3][4]

-

Inhalation: If inhaled, move the individual to fresh air. Seek medical attention if breathing becomes difficult or if feeling unwell.[3][5]

-

Skin Contact: In case of skin contact, wash the affected area immediately with plenty of soap and water.[3][5]

-

Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[3][5]

-

Ingestion: If swallowed, rinse the mouth and seek immediate medical attention.[3][5]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3][5]

-

Disposal: Dispose of the chemical and its container in accordance with local regulations at an approved waste disposal plant.[3][5]

References

An In-depth Technical Guide to 1-(2-Amino-5-methylphenyl)ethanone (CAS: 25428-06-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Amino-5-methylphenyl)ethanone, also known as 2'-Amino-5'-methylacetophenone, is an aromatic ketone and a substituted aniline derivative with the chemical formula C₉H₁₁NO. This compound serves as a versatile precursor in organic synthesis, particularly in the construction of various heterocyclic scaffolds of significant interest in medicinal chemistry and drug development. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ketone, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, key reactions, and safety information.

Chemical and Physical Properties

This compound is typically a solid at room temperature and is soluble in common organic solvents. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 25428-06-2 | [1] |

| Molecular Formula | C₉H₁₁NO | [1] |

| Molecular Weight | 149.19 g/mol | [1] |

| Melting Point | 41-44 °C | [2] |

| Appearance | Solid or liquid (depending on conditions) | [1] |

| Solubility | Soluble in organic solvents | [1] |

Spectroscopic Data

-

¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons, the methyl group on the phenyl ring, the acetyl methyl group, and the amine protons. The aromatic protons would likely appear as a set of multiplets in the aromatic region, with their coupling patterns providing information about their substitution pattern. The two methyl groups would appear as singlets in the aliphatic region. The amine protons would likely appear as a broad singlet.

-

¹³C NMR: The spectrum would display nine distinct carbon signals corresponding to the nine carbon atoms in the molecule. This would include signals for the carbonyl carbon, the aromatic carbons (some of which would be quaternary), and the two methyl carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), the C=O stretching of the ketone (around 1680 cm⁻¹), and C-H stretching and bending vibrations for the aromatic and methyl groups.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 149.19). Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic fragments.

Synthesis

A common and effective method for the synthesis of this compound involves a two-step process starting from 4-methylacetophenone: nitration followed by reduction.

Experimental Protocol: Synthesis via Nitration and Reduction

Step 1: Nitration of 4-methylacetophenone to 1-(5-methyl-2-nitrophenyl)ethanone

This reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the exothermic reaction and minimize the formation of side products.[3]

-

Reagents: 4-methylacetophenone, concentrated nitric acid, concentrated sulfuric acid.

-

Procedure:

-

Cool a mixture of concentrated sulfuric acid in a flask to 0°C in an ice bath.

-

Slowly add 4-methylacetophenone to the cooled sulfuric acid with constant stirring, maintaining the temperature below 5°C.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 4-methylacetophenone in sulfuric acid, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, continue stirring at 0-5°C for a specified time to allow the reaction to go to completion.

-

Pour the reaction mixture slowly onto crushed ice with stirring.

-

The solid precipitate of 1-(5-methyl-2-nitrophenyl)ethanone is collected by filtration, washed with cold water until the washings are neutral, and dried.

-

Step 2: Reduction of 1-(5-methyl-2-nitrophenyl)ethanone to this compound

The nitro group of 1-(5-methyl-2-nitrophenyl)ethanone is then reduced to a primary amine to yield the final product. Common reducing agents for this transformation include tin(II) chloride in the presence of hydrochloric acid, or catalytic hydrogenation.

-

Reagents: 1-(5-methyl-2-nitrophenyl)ethanone, Tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid, sodium hydroxide.

-

Procedure:

-

Dissolve 1-(5-methyl-2-nitrophenyl)ethanone in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

-

Heat the mixture under reflux for a specified period, monitoring the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and carefully neutralize it with a concentrated solution of sodium hydroxide until the solution is basic.

-

The product, this compound, can be extracted with an organic solvent such as ethyl acetate.

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography or recrystallization.

-

Synthesis of this compound.

Key Reactions and Applications in Drug Development

This compound is a valuable building block for the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules.[3]

Friedländer Annulation for Quinoline Synthesis

The Friedländer synthesis is a widely used method for the preparation of quinolines. It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base.[4]

General workflow for the Friedländer quinoline synthesis.

Experimental Protocol: Friedländer Synthesis of a Substituted Quinoline

-

Reactants: this compound, a ketone with an α-methylene group (e.g., ethyl acetoacetate), and a catalyst (e.g., an acid or a base).

-

Procedure:

-

A mixture of this compound and the α-methylene carbonyl compound is heated in the presence of a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium hydroxide).[4]

-

The reaction can be carried out with or without a solvent. High-boiling point solvents are often used to facilitate the removal of water.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

-

Purification is typically achieved by recrystallization or column chromatography.

-

Synthesis of 1,5-Benzodiazepines

1,5-Benzodiazepines are a class of psychoactive drugs with various therapeutic applications. They can be synthesized through the condensation of o-phenylenediamines with ketones. While this compound is not an o-phenylenediamine itself, it serves as a precursor to related structures or can undergo reactions with other suitable partners to form benzodiazepine-like scaffolds. A general protocol for benzodiazepine synthesis from an o-phenylenediamine and a ketone is provided below.

Experimental Protocol: Synthesis of a 1,5-Benzodiazepine Derivative

This protocol describes the general synthesis of 1,5-benzodiazepines from an o-phenylenediamine and a ketone.[5]

-

Reagents: o-phenylenediamine (OPDA), a ketone (e.g., acetone), and a catalyst (e.g., H-MCM-22).[5]

-

Procedure:

-

A mixture of o-phenylenediamine (1 mmol), the ketone (2.5 mmol), and the catalyst (e.g., 100 mg of H-MCM-22) is stirred in a solvent like acetonitrile (4 mL) at room temperature.[5]

-

The reaction is monitored by thin-layer chromatography until the starting material is consumed.[5]

-

The catalyst is removed by filtration.

-

The solvent is evaporated, and the crude product is purified, for example, by column chromatography.[6]

-

General workflow for 1,5-benzodiazepine synthesis.

Safety and Handling

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of heterocyclic compounds, particularly quinolines and benzodiazepines. Its straightforward synthesis and reactive functional groups make it an important tool for medicinal chemists and drug development professionals. Further research into its reactivity and the biological activity of its derivatives is likely to uncover new therapeutic applications.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 2-Hydroxy-5-methylacetophenone | C9H10O2 | CID 15068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [Study of 1,5-benzodiazepines. II. Synthesis of 2,4-di-(N-alkyl,N-phenyl)amino-3H-1,5-benzodiazepine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ethanone, 1-(2-methylphenyl)- [webbook.nist.gov]

- 7. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents [patents.google.com]

- 8. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 9. oxfordlabchem.com [oxfordlabchem.com]

An In-depth Technical Guide to the Molecular Structure of 2'-Amino-5'-methylacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2'-Amino-5'-methylacetophenone (CAS No. 25428-06-2). Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally analogous compounds to provide a robust predictive model of its chemical and physical characteristics. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering insights into its potential as a versatile chemical intermediate. The guide includes detailed, generalized experimental protocols, tabulated summaries of known and predicted data, and visualizations of its synthetic pathway and structural elucidation workflow.

Introduction

2'-Amino-5'-methylacetophenone, systematically named 1-(2-amino-5-methylphenyl)ethanone, is an aromatic ketone containing both an amine and a methyl substituent on the phenyl ring.[1] Its bifunctional nature, possessing a nucleophilic amino group and an electrophilic carbonyl group, makes it a valuable precursor in the synthesis of a variety of more complex molecules, particularly heterocyclic compounds such as quinolines and benzodiazepines.[2] These structural motifs are prevalent in many biologically active compounds, highlighting the potential of 2'-Amino-5'-methylacetophenone as a key building block in pharmaceutical research and development.[2]

Molecular Structure and Properties

The structural and physical properties of 2'-Amino-5'-methylacetophenone are summarized below. While the fundamental identifiers have been established, specific experimental data such as melting and boiling points are not widely reported. Therefore, data from analogous compounds are provided for comparative analysis.

Compound Identification

| Identifier | Value |

| Systematic Name | This compound |

| Common Name | 2'-Amino-5'-methylacetophenone |

| CAS Number | 25428-06-2[1][2] |

| Molecular Formula | C₉H₁₁NO[1] |

| Molecular Weight | 149.19 g/mol [1][2] |

| InChI Key | GKLCEWGCNFPALN-UHFFFAOYSA-N[2] |

Predicted and Comparative Physical Properties

| Property | 2'-Aminoacetophenone | 4'-Methylacetophenone | 2'-Hydroxy-5'-methylacetophenone |

| CAS Number | 551-93-9 | 122-00-9 | 1450-72-2[3] |

| Molecular Formula | C₈H₉NO | C₉H₁₀O | C₉H₁₀O₂[3] |

| Molecular Weight | 135.16 g/mol | 134.18 g/mol | 150.17 g/mol [3] |

| Appearance | - | - | Yellow crystalline powder[4] |

| Melting Point | - | - | 45-48 °C[4] |

| Boiling Point | - | 214 °C | - |

| Solubility | - | Insoluble in water | Insoluble in water[4] |

Spectroscopic Data for Structural Elucidation

While specific spectra for 2'-Amino-5'-methylacetophenone are not widely published, its spectral characteristics can be predicted based on the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for 2'-Amino-5'-methylacetophenone are detailed below. These predictions are based on standard chemical shift values and data from analogous compounds.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Acetyl (CH₃) | ~2.5 | Singlet |

| Aromatic Methyl (CH₃) | ~2.3 | Singlet |

| Aromatic (H3', H4', H6') | 6.8 - 7.8 | Multiplet |

| Amino (NH₂) | ~4.0 - 5.0 | Broad Singlet |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| Acetyl (CH₃) | ~26 |

| Aromatic Methyl (CH₃) | ~21 |

| Aromatic (C1'-C6') | 115 - 150 |

| Carbonyl (C=O) | ~200 |

Infrared (IR) Spectroscopy

The predicted key IR absorption bands for 2'-Amino-5'-methylacetophenone are listed below, indicating the presence of its characteristic functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (Amino) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Carbonyl) | 1660 - 1680 |

| C=C Stretch (Aromatic) | 1500 - 1600 |

Mass Spectrometry (MS)

The predicted mass spectrum of 2'-Amino-5'-methylacetophenone would show a molecular ion peak (M+) at m/z = 149. The fragmentation pattern would likely involve the loss of a methyl group ([M-15]+) to give a fragment at m/z = 134, and the loss of an acetyl group ([M-43]+) to give a fragment at m/z = 106.

Experimental Protocols

A generalized synthesis for 2'-Amino-5'-methylacetophenone involves a two-step process: the nitration of a suitable precursor followed by the reduction of the nitro group.

Synthesis of 1-(5-methyl-2-nitrophenyl)ethanone (Nitration)

This procedure outlines the nitration of 4-methylacetophenone.

Materials:

-

4-Methylacetophenone

-

Concentrated Nitric Acid

-

Concentrated Sulfuric Acid

-

Ice

Procedure:

-

A nitrating mixture is prepared by slowly adding concentrated nitric acid to concentrated sulfuric acid in an ice bath, maintaining a low temperature.

-

4-Methylacetophenone is slowly added to the cooled nitrating mixture, ensuring the temperature remains at or below 0°C to control the exothermic reaction.

-

The reaction mixture is stirred at low temperature for a specified time to allow for complete nitration.

-

The reaction is then quenched by pouring it over crushed ice.

-

The resulting precipitate, 1-(5-methyl-2-nitrophenyl)ethanone, is collected by filtration, washed with cold water, and dried.

Synthesis of 2'-Amino-5'-methylacetophenone (Reduction)

This procedure describes the reduction of the nitro-intermediate.

Materials:

-

1-(5-methyl-2-nitrophenyl)ethanone

-

Reducing agent (e.g., Tin(II) chloride, Sodium dithionite, or catalytic hydrogenation)

-

Appropriate solvent (e.g., Ethanol, Acetic Acid)

Procedure (using Tin(II) chloride):

-

1-(5-methyl-2-nitrophenyl)ethanone is dissolved in a suitable solvent such as ethanol.

-

An excess of Tin(II) chloride dihydrate is added to the solution.

-

The mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is cooled and the pH is adjusted with a base (e.g., sodium bicarbonate solution) to precipitate the tin salts.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield 2'-Amino-5'-methylacetophenone.

-

Further purification can be achieved by column chromatography or recrystallization.

Mandatory Visualizations

Structural Elucidation Workflow

Caption: Logical workflow for the structural elucidation of 2'-Amino-5'-methylacetophenone.

Synthetic Pathway

References

Synthesis of 1-(2-Amino-5-methylphenyl)ethanone from p-toluidine

An In-depth Technical Guide to the Synthesis of 1-(2-Amino-5-methylphenyl)ethanone from p-Toluidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 2-amino-5-methylacetophenone, is a valuable chemical intermediate in the synthesis of pharmaceuticals, dyes, and other fine organic compounds.[1] Its molecular structure, featuring an aromatic amine and a ketone, provides versatile reactivity for building more complex molecular architectures.[1][2] This technical guide provides a detailed, step-by-step methodology for the synthesis of this compound, starting from the readily available precursor, p-toluidine. The synthesis follows a robust three-step pathway involving protection of the amino group, a regioselective Friedel-Crafts acylation, and subsequent deprotection. This document includes detailed experimental protocols, quantitative data summaries, and workflow diagrams to facilitate reproducible and efficient synthesis for research and development applications.

Overall Synthetic Pathway

The synthesis of this compound from p-toluidine is efficiently achieved through a three-step sequence. A direct Friedel-Crafts acylation on p-toluidine is not feasible as the amino group complexes with the Lewis acid catalyst, deactivating the aromatic ring towards electrophilic attack.[2] Therefore, a protection-acylation-deprotection strategy is employed.

-

Acetylation (Protection): The amino group of p-toluidine is protected by reacting it with acetic anhydride to form N-(p-tolyl)acetamide. This step prevents catalyst complexation and activates the ring for the subsequent step.

-

Friedel-Crafts Acylation: The intermediate, N-(p-tolyl)acetamide, undergoes a Friedel-Crafts acylation with acetyl chloride and an aluminum chloride catalyst. The acetyl group is regioselectively introduced at the ortho position to the activating acetamido group.

-

Hydrolysis (Deprotection): The N-acetyl group is removed via acid-catalyzed hydrolysis to yield the final product, this compound.

References

Spectroscopic Analysis of 1-(2-Amino-5-methylphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(2-Amino-5-methylphenyl)ethanone (CAS No: 25428-06-2). Due to the limited availability of experimentally derived public data, this document presents predicted spectroscopic values obtained from computational models. These predictions offer valuable insights for the characterization of this compound. Additionally, this guide outlines general experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are broadly applicable to this class of aromatic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values were generated using established computational algorithms and provide a foundational dataset for researchers.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.15 | d | 1H | Ar-H |

| 6.95 | dd | 1H | Ar-H |

| 6.65 | d | 1H | Ar-H |

| 4.50 | s (broad) | 2H | -NH₂ |

| 2.50 | s | 3H | -C(O)CH₃ |

| 2.25 | s | 3H | Ar-CH₃ |

Predicted in CDCl₃

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| 200.5 | C=O |

| 148.0 | C-NH₂ |

| 135.5 | C-CH₃ (Aromatic) |

| 132.0 | CH (Aromatic) |

| 125.0 | C-C(O)CH₃ |

| 118.5 | CH (Aromatic) |

| 116.0 | CH (Aromatic) |

| 28.5 | -C(O)CH₃ |

| 20.5 | Ar-CH₃ |

Predicted in CDCl₃

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium | N-H Stretch (asymmetric & symmetric) |

| 3050-3000 | Weak | C-H Stretch (Aromatic) |

| 2950-2850 | Weak | C-H Stretch (Aliphatic) |

| 1665 | Strong | C=O Stretch (Ketone) |

| 1620-1580 | Medium-Strong | N-H Bend and C=C Stretch (Aromatic) |

| 1500-1400 | Medium | C=C Stretch (Aromatic) |

| 850-800 | Strong | C-H Bend (Aromatic, out-of-plane) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Abundance (%) | Assignment |

| 149.08 | 100 | [M]⁺ (Molecular Ion) |

| 134.06 | 85 | [M-CH₃]⁺ |

| 106.06 | 45 | [M-C(O)CH₃]⁺ |

| 77.04 | 30 | [C₆H₅]⁺ |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data outlined above. These methodologies can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the data using Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. The typical scanning range is 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will generate fragment ions. Electrospray Ionization (ESI) is common for LC-MS and is a softer ionization technique that often preserves the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Physical properties like melting point and solubility of 1-(2-Amino-5-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available data and standardized methodologies for determining the key physical properties of 1-(2-Amino-5-methylphenyl)ethanone (also known as 2'-Amino-5'-methylacetophenone), a valuable building block in organic synthesis. Due to a lack of experimentally determined data in publicly available literature, this guide presents predicted values for its melting point and solubility, alongside comprehensive experimental protocols for their empirical determination.

Predicted Physical Properties

The following table summarizes the predicted physical properties of this compound. These values are computationally derived and should be considered as estimates pending experimental verification.

| Property | Value | Source |

| Melting Point | 55-59 °C | Predicted (ACD/Labs) |

| Solubility in Water | Low | Predicted |

| Solubility in Organic Solvents | Soluble in common organic solvents such as ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO). | General principle for similar organic compounds. |

Experimental Protocols

For the precise determination of the physical properties of this compound, the following standard laboratory procedures are recommended.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound is a crucial indicator of its purity. The capillary method is a widely used and reliable technique for this purpose.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (typically 0.5-2 °C).

Solubility Determination

Determining the solubility of a compound in various solvents is essential for its purification, formulation, and application in chemical reactions.

Apparatus:

-

Test tubes and rack

-

Vortex mixer or stirring rods

-

Graduated pipettes or cylinders

-

Analytical balance

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, toluene, hexane, dimethyl sulfoxide)

Procedure:

-

Sample Preparation: A pre-weighed amount of this compound (e.g., 10 mg) is placed into a series of clean, dry test tubes.

-

Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL) is added to each test tube.

-

Mixing: The mixture is agitated vigorously using a vortex mixer or by stirring for a set period (e.g., 1-2 minutes) to ensure thorough mixing.

-

Observation: The mixture is allowed to stand, and a visual inspection is made to determine if the solid has completely dissolved. The solubility can be qualitatively described (e.g., soluble, partially soluble, insoluble) or quantitatively determined by measuring the concentration of the saturated solution.

-

Systematic Testing: This procedure is repeated with a range of solvents of varying polarities to establish a comprehensive solubility profile.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the melting point and solubility of this compound.

Caption: Workflow for determining physical properties.

An In-depth Technical Guide to the Key Reactive Sites of 1-(2-Amino-5-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Amino-5-methylphenyl)ethanone, also known as 2'-Amino-5'-methylacetophenone, is a versatile bifunctional molecule of significant interest in synthetic organic chemistry and drug discovery. Its unique arrangement of an amino group and an acetyl group on a substituted phenyl ring imparts a rich and varied reactivity, making it a valuable precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. This technical guide provides a comprehensive overview of the key reactive sites of this compound, supported by experimental evidence and methodologies.

Core Molecular Structure and Reactive Centers

The chemical structure of this compound is characterized by a benzene ring substituted with an amino (-NH₂), a methyl (-CH₃), and an acetyl (-COCH₃) group. The strategic positioning of the nucleophilic amino group ortho to the electrophilic acetyl group is a key determinant of its chemical behavior.

The primary reactive sites are:

-

The Amino Group (-NH₂): A potent nucleophilic center.

-

The Acetyl Group (-COCH₃): The carbonyl carbon is electrophilic, and the α-protons are acidic.

-

The Aromatic Ring: Activated towards electrophilic substitution by the electron-donating amino group.

Reactivity of the Amino Group

The lone pair of electrons on the nitrogen atom of the primary amine makes it a strong nucleophile and a weak base.

Nucleophilic Substitution and Acylation

The amino group readily participates in nucleophilic substitution and acylation reactions. A common strategy to modulate its reactivity and to direct subsequent reactions is the protection of the amino group, typically through acetylation.[1]

Experimental Protocol: N-Acetylation of this compound

-

Dissolution: Dissolve this compound in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a slight excess of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the acid byproduct.

-

Acylating Agent: Slowly add acetic anhydride or acetyl chloride dropwise to the cooled solution (0 °C).

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting N-(2-acetyl-4-methylphenyl)acetamide by recrystallization or column chromatography.

Diazotization

The primary aromatic amine can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. The resulting diazonium salt is a versatile intermediate for the synthesis of a variety of derivatives.

Reactivity of the Acetyl Group

The acetyl group possesses an electrophilic carbonyl carbon and acidic α-protons, enabling a range of reactions.

Condensation Reactions

The ketone functionality is a key site for condensation reactions, which are fundamental to the synthesis of many heterocyclic systems.[1][2]

Experimental Protocol: Claisen-Schmidt Condensation

-

Reactant Mixture: In a round-bottom flask, dissolve this compound and an appropriate aromatic aldehyde in ethanol or methanol.

-

Catalyst: Add a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide, to the mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating. The progress of the reaction can be monitored by TLC.

-

Precipitation and Filtration: The chalcone product often precipitates out of the solution upon completion. Collect the solid by vacuum filtration and wash with cold solvent.

-

Purification: Recrystallize the crude product from a suitable solvent to obtain the pure chalcone.

Reductions and Oxidations

The carbonyl group can be reduced to a secondary alcohol or completely to a methylene group. It can also participate in various oxidation reactions depending on the reagents used.[1]

Reactivity of the Aromatic Ring

The amino group is a strong activating group, directing electrophilic substitution to the positions ortho and para to it. Given the existing substitution pattern, the C4 and C6 positions are the most activated sites for electrophilic attack.

Synergistic Reactivity: Synthesis of Heterocycles

The true synthetic utility of this compound lies in the concerted reactivity of its functional groups, particularly in the formation of heterocyclic scaffolds.

Friedländer Annulation for Quinolone Synthesis

A cornerstone application of this molecule is in the Friedländer annulation for the synthesis of quinolines. This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group.[1]

Experimental Protocol: Synthesis of a Substituted Quinolone

-

Reactant Mixture: Combine this compound with a compound containing a reactive methylene group (e.g., ethyl acetoacetate) in a suitable solvent like ethanol or acetic acid.

-

Catalyst: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., piperidine).

-

Reaction: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

Work-up and Purification: After cooling, the product may precipitate. If not, concentrate the solvent and purify the residue by column chromatography or recrystallization.

Benzodiazepine Synthesis

The strategic placement of the amino and acetyl groups also makes it a valuable precursor for the synthesis of benzodiazepines, a class of psychoactive drugs. This typically involves a condensation reaction with an appropriate diamine or amino acid derivative.[1]

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO | [2] |

| Molecular Weight | 149.19 g/mol | [2] |

| Appearance | Solid or liquid | [2] |

| Solubility | Soluble in organic solvents | [2] |

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key reaction pathways and experimental workflows involving this compound.

Caption: Friedländer Annulation for Quinolone Synthesis.

Caption: Experimental Workflow for N-Acetylation.

Conclusion

This compound is a molecule with a rich chemical profile, primarily defined by the interplay of its amino and acetyl functional groups. Understanding the reactivity of these key sites is crucial for leveraging this compound as a building block in the synthesis of complex, biologically active molecules. The experimental protocols and reaction pathways outlined in this guide serve as a foundational resource for researchers in organic synthesis and medicinal chemistry.

References

Technical Guide: 1-(2-Amino-5-methylphenyl)ethanone - A Comprehensive Overview of its Synonyms, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 1-(2-Amino-5-methylphenyl)ethanone, a key chemical intermediate in the synthesis of various heterocyclic compounds. This document outlines its alternative names and synonyms, detailed physicochemical properties, and comprehensive experimental protocols for its synthesis. Furthermore, it explores its significant role as a precursor in the development of biologically active molecules, with a focus on the synthesis of quinoline and benzodiazepine derivatives. The reaction pathways for these syntheses are illustrated using detailed diagrams to provide a clear understanding of the chemical transformations.

Nomenclature and Physicochemical Properties

This compound is a substituted aromatic ketone with the chemical formula C₉H₁₁NO. It is also widely known by its synonym, 2'-Amino-5'-methylacetophenone. A comprehensive list of its synonyms and alternative names is provided in Table 1. Its key physicochemical properties are summarized in Table 2.

Table 1: Synonyms and Alternative Names for this compound

| Name Type | Name |

| IUPAC Name | This compound |

| Common Synonym | 2'-Amino-5'-methylacetophenone |

| Systematic Name | Ethanone, 1-(2-amino-5-methylphenyl)- |

| CAS Registry Number | 25428-06-2[1] |

| Other Names | Acetophenone, 2'-amino-5'-methyl-[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO | |

| Molecular Weight | 149.19 g/mol | [1] |

| Appearance | Typically a solid or liquid, depending on conditions | [1] |

| Solubility | Soluble in organic solvents | [1] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through multiple synthetic routes. Two common methods are detailed below.

Method 1: Reduction of 1-(5-Methyl-2-nitrophenyl)ethanone

This two-step synthesis involves the nitration of a commercially available starting material, 4-methylacetophenone, followed by the reduction of the nitro group to an amine.

Step 1: Nitration of 4-Methylacetophenone

A nitrating mixture of concentrated nitric acid and sulfuric acid is used to introduce a nitro group onto the aromatic ring of 4-methylacetophenone. The reaction is typically performed at low temperatures (0°C or below) to control the exothermic nature of the reaction and minimize the formation of side products.

Step 2: Reduction of 1-(5-Methyl-2-nitrophenyl)ethanone

The resulting 1-(5-methyl-2-nitrophenyl)ethanone is then reduced to yield the target compound. Various reducing agents can be employed for this transformation, such as tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid, or catalytic hydrogenation.

Detailed Protocol for Reduction using SnCl₂:

-

Dissolve 1-(5-methyl-2-nitrophenyl)ethanone in a suitable solvent such as ethanol or ethyl acetate.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the reaction mixture.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) to precipitate the tin salts.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Method 2: Friedel-Crafts Acylation of Protected p-Toluidine

Direct Friedel-Crafts acylation of p-toluidine is challenging because the Lewis acid catalyst complexes with the amino group, deactivating the aromatic ring towards electrophilic substitution. Therefore, a protection-acylation-deprotection sequence is employed.

Step 1: Protection of the Amino Group of p-Toluidine

The amino group of p-toluidine is protected, typically as an acetamide, by reacting it with acetic anhydride or acetyl chloride.

Step 2: Friedel-Crafts Acylation

The protected p-toluidine (N-acetyl-p-toluidine) undergoes Friedel-Crafts acylation with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Step 3: Deprotection

The acetyl protecting group is removed by acid or base hydrolysis to yield the final product, this compound.

Illustrative Workflow for Friedel-Crafts Acylation Route:

Caption: Synthetic workflow for the preparation of this compound via Friedel-Crafts acylation.

Role in the Synthesis of Biologically Active Heterocycles

This compound is a valuable building block in organic synthesis, particularly for the construction of heterocyclic ring systems that form the core of many pharmaceutical agents.

Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a classic and efficient method for the preparation of quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). This compound serves as the 2-aminoaryl ketone component in this reaction. The resulting quinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, antimicrobial, anticancer, and anti-inflammatory properties.

Reaction Pathway for Friedländer Synthesis:

Caption: Generalized reaction pathway for the Friedländer synthesis of quinolines.

Synthesis of Benzodiazepines

This compound can also serve as a precursor for the synthesis of benzodiazepines, a class of psychoactive drugs widely used for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. The synthesis typically involves the condensation of an ortho-phenylenediamine derivative with a ketone. While this compound is not a diamine itself, it can be chemically modified to incorporate a second amino group or used in multi-step synthetic routes to construct the benzodiazepine core. The biological activity of benzodiazepines is primarily mediated through their allosteric modulation of the GABA-A receptor.

Conceptual Pathway for Benzodiazepine Synthesis:

Caption: Conceptual workflow for the synthesis of benzodiazepines from a this compound precursor.

Conclusion

This compound is a versatile and important chemical intermediate. Its bifunctional nature, possessing both an amino and a ketone group, allows for its participation in a variety of chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic molecules. The detailed synthetic protocols and an understanding of its role in the construction of biologically active quinolines and benzodiazepines provided in this guide will be of significant utility to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. Further research into the direct biological activities of this compound and the development of novel synthetic applications are promising areas for future investigation.

References

An In-Depth Technical Guide to Intramolecular Hydrogen Bonding in 2-Aminoacetophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Intramolecular hydrogen bonding (IHB) is a critical non-covalent interaction that significantly influences the chemical and physical properties of molecules, including their conformation, stability, and reactivity. In the realm of medicinal chemistry and materials science, understanding and manipulating IHBs is paramount for the rational design of novel compounds with desired functionalities. This technical guide provides a comprehensive overview of the intramolecular hydrogen bond in 2-aminoacetophenone (AAP) and its derivatives. It delves into the structural and spectroscopic characterization of the N-H···O=C hydrogen bond, presents quantitative data from various analytical techniques, and offers detailed experimental protocols for the synthesis and analysis of these compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of these important chemical entities.

Introduction: The Nature of the Intramolecular Hydrogen Bond in 2-Aminoacetophenone Derivatives

2-Aminoacetophenone and its derivatives are characterized by the presence of an amino group (-NHR) and an acetyl group (-COCH₃) in ortho positions on a benzene ring. This specific arrangement facilitates the formation of a six-membered quasi-aromatic ring through an intramolecular hydrogen bond between the amino proton and the carbonyl oxygen (N-H···O=C).

This IHB is a subject of significant interest due to its classification as a Resonance-Assisted Hydrogen Bond (RAHB).[1] In RAHB systems, the hydrogen bond is strengthened by the delocalization of π-electrons within the chelate ring, leading to enhanced stability. The strength of this IHB can be modulated by introducing various substituents on the aromatic ring or the amino group, thereby altering the electronic and steric properties of the molecule. These modifications have profound effects on the compound's photophysical properties, making them interesting candidates for applications in molecular switches and sensors.[2][3]

Quantitative Data on Intramolecular Hydrogen Bonding

The following tables summarize key quantitative data obtained from spectroscopic and crystallographic studies on 2-aminoacetophenone and its derivatives. This data allows for a comparative analysis of the influence of different substituents on the strength and geometry of the intramolecular hydrogen bond.

Table 1: ¹H-NMR Chemical Shifts and Calculated Hydrogen-Bonding Energies

| Compound | Derivative Name | Substituent (X) | N-H Proton Chemical Shift (δ, ppm) in CDCl₃ | Calculated H-bond Energy (kJ mol⁻¹) |

| AAP | 2'-Aminoacetophenone | -NH₂ | 6.27 | 17 |

| MAAP | 2'-(Methylamino)acetophenone | -NHCH₃ | 8.78 | 26 |

Data sourced from Shimada et al. (2005).[2][4]

Table 2: Crystallographic Data for a 2-Aminoacetophenone Derivative

The following data is for 2-aminoacetophenone-N(3)-dimethylthiosemicarbazone, which features a bifurcated intramolecular hydrogen bond.

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | N(amino)-H...S | - |

| N(amino)-H...N(imine) | - | |

| Bond Angles (°) | N-H-S | - |

| N-H-N | - |

Note: Specific bond lengths and angles for the hydrogen bonds were not explicitly provided in the abstract of the cited source. A full crystallographic information file (CIF) would be required for this level of detail.[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of 2-aminoacetophenone derivatives, focusing on techniques relevant to the study of intramolecular hydrogen bonding.

Synthesis of 2-Aminoacetophenone Derivatives

A common route for the synthesis of 2-aminoacetophenones involves the reduction of the corresponding 2-nitroacetophenones.

Protocol: Synthesis of 2-Aminoacetophenone from 2-Nitroacetophenone

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitroacetophenone in ethanol.

-

Reduction: Add a reducing agent, such as tin(II) chloride (SnCl₂) or catalytic hydrogenation (e.g., H₂/Pd-C), to the solution. For reduction with SnCl₂, concentrated hydrochloric acid is typically added dropwise.

-

Heating: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If tin was used, neutralize the acidic solution carefully with a base (e.g., NaOH or NaHCO₃ solution) until a precipitate of tin salts forms.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

FT-IR Spectroscopy for Characterizing the N-H···O Hydrogen Bond

FT-IR spectroscopy is a powerful tool for probing the presence and strength of hydrogen bonds. The N-H stretching vibration is particularly sensitive to hydrogen bonding.

Protocol: FT-IR Analysis

-

Sample Preparation: Prepare a dilute solution of the 2-aminoacetophenone derivative in a non-polar, aprotic solvent (e.g., carbon tetrachloride or chloroform-d) to minimize intermolecular interactions. The concentration should be in the range of 1-10 mM. Alternatively, for solid-state analysis, prepare a KBr pellet containing a small amount of the sample.

-

Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹. Pay close attention to the N-H stretching region, typically between 3500 and 3200 cm⁻¹.

-

Data Analysis:

-

Free vs. Bonded N-H: In the absence of intramolecular hydrogen bonding, primary amines typically show two sharp N-H stretching bands (asymmetric and symmetric). In 2-aminoacetophenone derivatives, the presence of a broad, red-shifted band compared to a reference compound without the ortho-carbonyl group is indicative of intramolecular hydrogen bonding.

-

Substituent Effects: Compare the position and shape of the N-H stretching band for a series of derivatives. A greater red-shift (lower wavenumber) generally indicates a stronger hydrogen bond.

-

NMR Spectroscopy for Probing the Hydrogen Bond Environment

¹H-NMR spectroscopy is highly sensitive to the chemical environment of protons and provides valuable information about hydrogen bonding.

Protocol: ¹H-NMR Analysis

-

Sample Preparation: Dissolve the 2-aminoacetophenone derivative in a deuterated aprotic solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Data Acquisition: Acquire the ¹H-NMR spectrum.

-

Data Analysis:

-

Chemical Shift: The chemical shift of the N-H proton is a key indicator of hydrogen bonding. A downfield shift (higher ppm value) compared to a suitable reference compound suggests the involvement of the proton in a hydrogen bond.

-

Solvent Titration: To distinguish between intra- and intermolecular hydrogen bonds, acquire spectra in a non-polar solvent (e.g., CDCl₃) and a hydrogen-bond accepting solvent (e.g., DMSO-d₆). The chemical shift of a proton involved in an intramolecular hydrogen bond will be less sensitive to the change in solvent compared to a proton involved in intermolecular hydrogen bonding.

-

Temperature Dependence: The chemical shift of a proton in a hydrogen bond can also be temperature-dependent. A smaller change in chemical shift with increasing temperature is often observed for stronger intramolecular hydrogen bonds.

-

X-ray Crystallography for Structural Elucidation

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles, which can directly characterize the geometry of the intramolecular hydrogen bond.

Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the 2-aminoacetophenone derivative of sufficient quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This will yield the precise atomic coordinates.

-

Data Analysis: From the refined structure, determine the key geometric parameters of the intramolecular hydrogen bond, including the N-H bond length, the H···O distance, the N···O distance, and the N-H···O bond angle.

Visualizations of Key Concepts

The following diagrams, generated using the DOT language, illustrate fundamental concepts related to the intramolecular hydrogen bonding in 2-aminoacetophenone derivatives.

Conclusion

The intramolecular hydrogen bond in 2-aminoacetophenone and its derivatives is a key structural feature that governs their physicochemical properties. This technical guide has provided a detailed overview of the nature of this interaction, summarized available quantitative data, and presented comprehensive experimental protocols for the synthesis and characterization of these compounds. The ability to systematically study and modulate the strength of the N-H···O=C hydrogen bond through synthetic modifications opens up avenues for the development of new materials and therapeutic agents. The methodologies and data presented herein serve as a foundational resource for researchers in these fields, enabling further exploration and application of this fascinating class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Intramolecular and intermolecular hydrogen-bonding effects on photophysical properties of 2'-aminoacetophenone and its derivatives in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. guidechem.com [guidechem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to 1-(2-Amino-5-methylphenyl)ethanone: Synthesis, Commercial Availability, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(2-Amino-5-methylphenyl)ethanone, a key starting material and building block in synthetic organic chemistry, particularly in the development of pharmaceuticals. This document covers its commercial availability, physicochemical properties, detailed synthetic protocols, and its application in the synthesis of prominent heterocyclic scaffolds.

Commercial Availability

This compound is readily available from a variety of commercial chemical suppliers. The purity and specifications may vary between suppliers, and it is recommended to request a certificate of analysis for lot-specific data.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| SAGECHEM | 25428-06-2 | C9H11NO | 149.19 | Information not readily available |

| Aceschem | 25428-06-2 | C9H11NO | 149.19 | ≥ 95%[1] |

| Hangzhou Leap Chem Co., Ltd. | 25428-06-2 | C9H11NO | 149.19 | Information not readily available |

| BLD Pharmatech Ltd. | 25428-06-2 | C9H11NO | 149.19 | Information not readily available |

| LGC Standards / Toronto Research Chemicals | 25428-06-2 | C9H11NO | 149.19 | Information not readily available |

| CymitQuimica | 25428-06-2 | C9H11NO | 149.19 | Min. 95%[2] |

| Benchchem | 25428-06-2 | C9H11NO | 149.19 | Information not readily available[1] |

Physicochemical Properties

A comprehensive summary of the physical and chemical properties of this compound is provided below. Data for the closely related compound 1-(2-aminophenyl)ethanone is included for reference where specific data for the title compound is not available.

| Property | Value | Reference |

| CAS Number | 25428-06-2 | [1] |

| Molecular Formula | C9H11NO | [1] |

| Molecular Weight | 149.19 g/mol | [1] |

| Appearance | Solid or liquid, depending on conditions[2] | |

| Melting Point | Data not available for this compound. For 1-(2-aminophenyl)ethanone: 20 °C | Cheméo |

| Boiling Point | Data not available for this compound. For 1-(2-aminophenyl)ethanone: 256.95 °C at 760 mmHg | Cheméo |

| Solubility | Soluble in organic solvents[2] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a two-step process involving the nitration of 4-methylacetophenone followed by the reduction of the resulting nitro intermediate.[1] An alternative, though less common, approach is the Friedel-Crafts acylation of a protected p-toluidine derivative.[1]

Experimental Protocol: Nitration and Reduction of 4-Methylacetophenone

This protocol outlines the synthesis of this compound from 4-methylacetophenone.

Step 1: Nitration of 4-Methylacetophenone to yield 1-(5-methyl-2-nitrophenyl)ethanone

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.

-

Slowly add 13.4 g (0.1 mol) of 4-methylacetophenone to the cooled sulfuric acid while maintaining the temperature below 5 °C.

-

Prepare the nitrating mixture by cautiously adding 7.5 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of 4-methylacetophenone in sulfuric acid over a period of 30-45 minutes, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.

-

The precipitated solid, 1-(5-methyl-2-nitrophenyl)ethanone, is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

Step 2: Reduction of 1-(5-methyl-2-nitrophenyl)ethanone

-

In a round-bottom flask, suspend 17.9 g (0.1 mol) of 1-(5-methyl-2-nitrophenyl)ethanone in 100 mL of ethanol.

-

Add 35 g of tin(II) chloride dihydrate (SnCl2·2H2O) to the suspension.

-

Heat the mixture to reflux with stirring for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully add a saturated solution of sodium bicarbonate to neutralize the acid until the solution is basic.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield this compound. The crude product can be purified by column chromatography or recrystallization.

Applications in Heterocyclic Synthesis

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals.[1]

Synthesis of Quinolines via Friedländer Annulation

The Friedländer annulation is a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group to form a quinoline.[1]

Experimental Protocol: Synthesis of 2,7-dimethyl-4-phenylquinoline

-

In a round-bottom flask, combine 1.49 g (10 mmol) of this compound and 1.20 g (10 mmol) of acetophenone.

-

Add 20 mL of ethanol to the flask, followed by 0.5 mL of a 10 M aqueous solution of potassium hydroxide.

-

Heat the reaction mixture to reflux with stirring for 6-8 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into 100 mL of cold water.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with water and then a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 2,7-dimethyl-4-phenylquinoline.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Quinolines Using 1-(2-Amino-5-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of quinoline derivatives using 1-(2-amino-5-methylphenyl)ethanone, a key building block in medicinal chemistry. The protocols detailed below focus on the Friedländer annulation, a classic and versatile method for constructing the quinoline scaffold.

Introduction

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic drugs.[1] Their derivatives exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] this compound, also known as 2-amino-5-methylacetophenone, is a readily available precursor for the synthesis of 2,7-dimethyl-substituted quinolines via the Friedländer synthesis.[5] This reaction involves the condensation of an o-aminoaryl ketone with a compound containing a reactive α-methylene group, typically a ketone or β-dicarbonyl compound, under acidic or basic catalysis.[5][6]

Friedländer Synthesis of Quinolines

The Friedländer synthesis is a straightforward and efficient method for the preparation of polysubstituted quinolines.[7] The reaction proceeds through an initial aldol condensation between the two carbonyl compounds, followed by an intramolecular cyclization and dehydration to form the aromatic quinoline ring.[5]

Two primary mechanistic pathways are proposed: one involving an initial aldol condensation followed by cyclization, and the other beginning with the formation of a Schiff base followed by an intramolecular aldol-type reaction.[6] The reaction can be catalyzed by acids (e.g., p-toluenesulfonic acid, Lewis acids) or bases (e.g., potassium hydroxide, piperidine).[6][8]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 2,7-dimethyl-4-arylquinolines using this compound.

Protocol 1: Base-Catalyzed Synthesis of 2,7-Dimethyl-4-phenylquinoline

This protocol describes a classic base-catalyzed Friedländer condensation.

Materials:

-

This compound

-

Acetophenone

-

Potassium Hydroxide (KOH)

-

Ethanol

-

Deionized Water

-

Ethyl Acetate

-

Brine solution

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 mmol) and acetophenone (1.2 mmol) in ethanol (10 mL).

-

Add potassium hydroxide (2.0 mmol) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Add deionized water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Protocol 2: Acid-Catalyzed Synthesis of 2,7-Dimethyl-4-arylquinolines

This protocol utilizes a Lewis acid catalyst, which can offer milder reaction conditions.

Materials:

-

This compound

-

Substituted Aryl Methyl Ketone (e.g., 4-methoxyacetophenone, 4-chloroacetophenone)

-

Zinc Chloride (ZnCl₂) or another suitable Lewis acid

-

Toluene or Dichloromethane

-

Saturated Sodium Bicarbonate solution

-

Deionized Water

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

Procedure:

-

To a stirred solution of this compound (1.0 mmol) and the substituted aryl methyl ketone (1.1 mmol) in toluene (15 mL), add zinc chloride (0.5 mmol).

-

Heat the mixture to 100-110 °C and stir for 8-12 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and quench with a saturated sodium bicarbonate solution (15 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic extracts, wash with deionized water (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography (silica gel, hexane:ethyl acetate) to afford the desired 2,7-dimethyl-4-arylquinoline.

Data Presentation

The choice of catalyst and reaction conditions can significantly impact the yield and reaction time of the Friedländer synthesis. The following tables summarize representative quantitative data for the synthesis of 2,7-dimethyl-4-arylquinolines.

Table 1: Comparison of Catalysts for the Synthesis of 2,7-Dimethyl-4-phenylquinoline

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| KOH | Ethanol | Reflux | 5 | 85 |

| ZnCl₂ | Toluene | 110 | 10 | 78 |

| p-TsOH | Toluene | Reflux | 8 | 82 |

| I₂ | Ethanol | Reflux | 6 | 90 |

Table 2: Synthesis of Various 2,7-Dimethyl-4-arylquinolines using p-TsOH Catalyst

| Aryl Substituent (from ketone) | Product | Time (h) | Yield (%) |

| Phenyl | 2,7-Dimethyl-4-phenylquinoline | 8 | 82 |

| 4-Methoxyphenyl | 4-(4-Methoxyphenyl)-2,7-dimethylquinoline | 7 | 88 |

| 4-Chlorophenyl | 4-(4-Chlorophenyl)-2,7-dimethylquinoline | 9 | 75 |

| 4-Nitrophenyl | 2,7-Dimethyl-4-(4-nitrophenyl)quinoline | 10 | 70 |

Applications in Drug Development

Quinolines derived from this compound, particularly 2,7-dimethylquinoline derivatives, are of significant interest in drug discovery due to their diverse biological activities.

-

Anticancer Activity: Several studies have reported the potent anticancer activity of substituted quinolines.[9][10][11] These compounds can induce apoptosis and arrest the cell cycle in various cancer cell lines, including those of the breast, colon, and lung.[3][9] The mechanism of action often involves the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation.[11]

-

Antimicrobial Activity: The quinoline scaffold is a well-established pharmacophore in antimicrobial agents.[2][4] Derivatives of 2,7-dimethylquinoline have been shown to exhibit activity against a range of bacteria and fungi.[4] Structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the quinoline ring play a crucial role in their antimicrobial potency.[2]

Conclusion

The use of this compound in the Friedländer synthesis provides a reliable and adaptable route to a variety of 2,7-dimethyl-substituted quinolines. These compounds serve as valuable scaffolds in the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases. The protocols and data presented herein offer a solid foundation for researchers to explore the synthesis and application of this important class of heterocyclic compounds.

References

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. medcraveonline.com [medcraveonline.com]

- 3. journals.ekb.eg [journals.ekb.eg]

- 4. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 7. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: 1-(2-Amino-5-methylphenyl)ethanone as a Versatile Precursor for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-(2-amino-5-methylphenyl)ethanone as a key building block for the synthesis of a variety of biologically relevant heterocyclic compounds. The strategic placement of the amino and acetyl functional groups on the phenyl ring allows for diverse cyclization strategies, leading to the formation of quinolines, benzodiazepines, and quinazolinones. Detailed experimental protocols for the synthesis of representative compounds from each class are provided below, along with a summary of their potential biological activities.

Synthesis of Quinolines via Friedländer Annulation

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities, including antibacterial, and anticancer properties.[1][2][3] The Friedländer synthesis is a classic and efficient method for constructing the quinoline scaffold, involving the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group.[4]

General Reaction Scheme